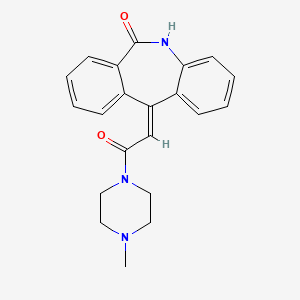

Darenzepine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

84629-61-8 |

|---|---|

Molecular Formula |

C21H21N3O2 |

Molecular Weight |

347.4 g/mol |

IUPAC Name |

(11E)-11-[2-(4-methylpiperazin-1-yl)-2-oxoethylidene]-5H-benzo[c][1]benzazepin-6-one |

InChI |

InChI=1S/C21H21N3O2/c1-23-10-12-24(13-11-23)20(25)14-18-15-6-2-3-8-17(15)21(26)22-19-9-5-4-7-16(18)19/h2-9,14H,10-13H2,1H3,(H,22,26)/b18-14+ |

InChI Key |

VBQROPPRMFZXNC-NBVRZTHBSA-N |

Isomeric SMILES |

CN1CCN(CC1)C(=O)/C=C/2\C3=CC=CC=C3C(=O)NC4=CC=CC=C42 |

Canonical SMILES |

CN1CCN(CC1)C(=O)C=C2C3=CC=CC=C3C(=O)NC4=CC=CC=C42 |

Origin of Product |

United States |

Foundational & Exploratory

Darenzepine: An In-depth Technical Guide on its Mechanism of Action

A Note on the Investigated Compound: Initial literature searches for "Darenzepine" did not yield specific pharmacological data. However, the search results consistently returned information for "Darifenacin," a compound with a similar name and established activity as a muscarinic receptor antagonist. This guide will proceed under the assumption that the intended subject of inquiry is Darifenacin.

Core Mechanism of Action: Selective Muscarinic M3 Receptor Antagonism

Darifenacin is a potent and selective competitive antagonist of the muscarinic acetylcholine receptor subtype 3 (M3). Its primary mechanism of action involves blocking the effects of acetylcholine at these receptors, leading to the relaxation of smooth muscle, particularly in the urinary bladder. This selectivity for the M3 receptor is crucial to its therapeutic effect in treating overactive bladder (OAB), as the M3 receptor is the principal subtype mediating bladder detrusor muscle contraction.

While exhibiting its highest affinity for the M3 receptor, Darifenacin also displays measurable, though significantly lower, affinity for other muscarinic receptor subtypes (M1, M2, M4, and M5). This selectivity profile is key to minimizing the common side effects associated with less selective antimuscarinic agents.

Quantitative Analysis of Receptor Binding Affinity

The binding affinity of Darifenacin for the five human muscarinic receptor subtypes (M1-M5) has been characterized through radioligand binding assays. The data, presented in terms of the inhibition constant (Ki) or its negative logarithm (pKi), quantifies the concentration of the drug required to occupy 50% of the receptors. A lower Ki value and a higher pKi value indicate a higher binding affinity.

| Receptor Subtype | Mean pKi (± SEM) | Selectivity Ratio (M3 vs. other subtypes) |

| M1 | 8.2 (± 0.04) | 9.3-fold lower affinity than M3 |

| M2 | 7.4 (± 0.1) | 59.2-fold lower affinity than M3 |

| M3 | 9.1 (± 0.1) | - |

| M4 | 7.3 (± 0.1) | 59.2-fold lower affinity than M3 |

| M5 | 8.0 (± 0.1) | 12.2-fold lower affinity than M3 |

Table 1: Binding Affinity and Selectivity of Darifenacin for Human Muscarinic Receptor Subtypes. Data compiled from competitive binding studies.

Functional Antagonism and Signaling Pathways

Darifenacin's antagonist activity translates to the inhibition of downstream signaling pathways initiated by acetylcholine binding to muscarinic receptors.

-

M3 Receptor Pathway (Gq/11-coupled): The M3 receptor is coupled to the Gq/11 protein. Acetylcholine activation of M3 receptors stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which ultimately results in smooth muscle contraction. Darifenacin, by blocking the M3 receptor, prevents this cascade, leading to muscle relaxation.

-

M2 Receptor Pathway (Gi/o-coupled): The M2 receptor is coupled to the Gi/o protein. Its activation by acetylcholine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. In the heart, M2 receptor activation also leads to the opening of potassium channels, causing hyperpolarization and a decrease in heart rate. Darifenacin's lower affinity for M2 receptors is advantageous, as it minimizes cardiac side effects.

Below are diagrams illustrating the primary signaling pathway affected by Darifenacin and a simplified representation of its selective antagonism.

Experimental Protocols

The characterization of Darifenacin's mechanism of action relies on established in vitro pharmacological assays.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Darifenacin for each of the five human muscarinic receptor subtypes.

Methodology:

-

Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5) are cultured and harvested. The cells are then homogenized and centrifuged to isolate the cell membranes containing the receptors.

-

Competitive Binding: A constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) is incubated with the receptor-containing membranes in the presence of varying concentrations of unlabeled Darifenacin.

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of Darifenacin (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Darenzepine's Muscarinic Receptor Binding Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the muscarinic receptor binding profile of Darenzepine (also known as Darifenacin). The document is tailored for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of associated signaling pathways.

Core Focus: Muscarinic Receptor Binding Affinity

This compound is a potent and selective antagonist of muscarinic acetylcholine receptors, with a notable preference for the M3 subtype.[1][2][3] This selectivity is a key aspect of its pharmacological profile and is detailed in the quantitative binding data below.

Quantitative Binding Data

The binding affinity of this compound for the five human muscarinic receptor subtypes (M1-M5) has been determined through competitive radioligand binding assays. The data, expressed as pKi and Ki values, are summarized in the table below for clear comparison. A higher pKi value and a lower Ki value indicate a higher binding affinity.

| Receptor Subtype | pKi[4] | Ki (nM) | Selectivity Ratio (vs. M3) |

| M1 | 8.2 | 6.31 | 8.9-fold lower affinity |

| M2 | 7.4 | 39.81 | 50.1-fold lower affinity |

| M3 | 9.1 | 0.79 | - |

| M4 | 7.3 | 50.12 | 63.4-fold lower affinity |

| M5 | 8.0 | 10.00 | 12.7-fold lower affinity |

Note: Ki values were calculated from the pKi values using the formula Ki = 10^(-pKi) * 10^9. The selectivity ratio was calculated by dividing the Ki of the respective subtype by the Ki of the M3 receptor.

Experimental Protocols: Radioligand Binding Assay

The determination of this compound's binding affinity for muscarinic receptors is typically achieved through in vitro radioligand binding assays.[4] A common methodology is a competitive binding assay using a non-selective muscarinic antagonist radioligand, such as [N-methyl-³H]-scopolamine ([³H]-NMS).

Objective:

To determine the binding affinity (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5) expressed in a recombinant cell line.

Materials:

-

Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

-

Radioligand: [N-methyl-³H]-scopolamine ([³H]-NMS).

-

Competitor: this compound (Darifenacin).

-

Non-specific Binding Control: Atropine (1 µM).

-

Assay Buffer: 20 mM HEPES buffer, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Methodology:

-

Membrane Preparation:

-

Culture CHO-K1 cells expressing the specific muscarinic receptor subtype to confluence.

-

Harvest the cells and homogenize them in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a constant concentration of the [³H]-NMS radioligand to each well.

-

Add increasing concentrations of this compound to the wells.

-

For the determination of non-specific binding, add 1 µM of atropine to a set of wells.

-

Add the prepared cell membranes to each well to initiate the binding reaction.

-

Incubate the plates at a controlled temperature (e.g., 20°C) for a sufficient time to reach equilibrium.

-

-

Filtration and Washing:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The following diagram illustrates the general workflow of a competitive radioligand binding assay.

Caption: Workflow of a Competitive Radioligand Binding Assay.

Signaling Pathways

This compound, as an antagonist, blocks the signaling pathways initiated by the binding of the endogenous agonist, acetylcholine, to muscarinic receptors. The M1 and M3 receptor subtypes, for which this compound has the highest affinity after M3, primarily couple to Gq/11 proteins.[5][6][7][8][9] The activation of these receptors leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6]

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[5][6] DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.[5]

The following diagrams illustrate the canonical signaling pathways for the M1 and M3 muscarinic receptors that are blocked by this compound.

Caption: M1 Muscarinic Receptor Signaling Pathway Blocked by this compound.

Caption: M3 Muscarinic Receptor Signaling Pathway Blocked by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Darifenacin: Pharmacology and clinical usage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is Darifenacin Hydrobromide used for? [synapse.patsnap.com]

- 4. ics.org [ics.org]

- 5. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Kinetics of M1 muscarinic receptor and G protein signaling to phospholipase C in living cells - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Pharmacodynamics of Darenzepine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darenzepine, a selective muscarinic receptor antagonist, has garnered interest for its potential therapeutic applications, particularly in the realm of central nervous system (CNS) disorders. As a derivative of pirenzepine, its pharmacodynamic profile is characterized by a notable affinity for muscarinic acetylcholine receptors (mAChRs), which are pivotal in mediating a wide array of physiological functions. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, with a focus on its interaction with muscarinic receptor subtypes, the subsequent impact on intracellular signaling pathways, and the experimental methodologies employed to elucidate these properties. Due to the limited availability of direct quantitative data for this compound, this guide incorporates data from the closely related and well-studied compounds, pirenzepine and telenzepine, to infer its likely pharmacodynamic characteristics.

Introduction to this compound and Muscarinic Receptors

This compound is a muscarinic receptor antagonist, a class of drugs that competitively inhibit the action of acetylcholine (ACh) at muscarinic receptors. These receptors are G protein-coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems, as well as in various non-neuronal tissues. There are five distinct subtypes of muscarinic receptors, designated M1 through M5, each with unique tissue distribution, signaling mechanisms, and physiological roles.

-

M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). This enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in a cellular excitatory response.

-

M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP generally results in an inhibitory cellular response.

Given the diverse roles of muscarinic receptor subtypes, the development of subtype-selective antagonists like this compound is a key strategy for achieving targeted therapeutic effects while minimizing off-target side effects.

Quantitative Pharmacodynamic Profile

The pharmacodynamic profile of a drug is defined by its binding affinity (Ki) to its target receptors and its functional potency (EC50 or IC50) in modulating cellular responses. While specific data for this compound is not extensively available in public literature, the data for the structurally similar compounds pirenzepine and telenzepine provide valuable insights into its likely properties.

Muscarinic Receptor Binding Affinities

Radioligand binding assays are crucial for determining the affinity of a compound for its receptor. These assays typically involve the use of a radiolabeled ligand that specifically binds to the receptor of interest and measuring the displacement of this radioligand by the test compound.

Table 1: Inferred Muscarinic Receptor Binding Affinities (Ki, nM) of this compound based on Pirenzepine and Telenzepine Data

| Receptor Subtype | Pirenzepine (Ki, nM) | Telenzepine (Ki, nM) | Inferred this compound Affinity |

| M1 | 18 ± 1.4[1] | 0.94[2] | High |

| M2 | 480 - 690[1] | 17.8[2] | Moderate to Low |

| M3 | Moderate Affinity | Data Not Available | Moderate |

| M4 | Data Not Available | Data Not Available | Undetermined |

| M5 | Data Not Available | Data Not Available | Undetermined |

Data for pirenzepine is from bovine cerebral cortex (M1) and tracheal smooth muscle (M2)[1]. Data for telenzepine is from an unspecified source but is consistent with high M1 selectivity[2].

The available data strongly suggests that this compound, like its parent compounds, exhibits a high affinity for the M1 muscarinic receptor subtype, with significantly lower affinity for the M2 subtype. This M1 selectivity is a key characteristic that likely dictates its therapeutic window and side-effect profile.

Functional Potency

Functional assays measure the biological response to a drug, providing a measure of its potency as either an agonist (stimulant) or antagonist (inhibitor). For an antagonist like this compound, the IC50 value represents the concentration required to inhibit a specific cellular response by 50%.

Table 2: Inferred Functional Potency (IC50/EC50, nM) of this compound based on Telenzepine Data

| Assay | Telenzepine (EC50, nM) | Inferred this compound Potency |

| Inhibition of Slow Excitatory Postsynaptic Potentials (EPSPs) | 38[2] | Potent Antagonist |

| Inhibition of Slow Inhibitory Postsynaptic Potentials (IPSPs) | 253[2] | Less Potent Antagonist |

Data is from studies on the effect of telenzepine on synaptic transmission[2].

The data for telenzepine suggests that this compound is likely a potent antagonist of M1 receptor-mediated excitatory neurotransmission. A derivative of pirenzepine has shown an IC50 value of 0.15 nM for irreversible inhibition at rat forebrain muscarinic receptors, further supporting the high-potency nature of this class of compounds.

Signaling Pathways and Mechanism of Action

As a muscarinic antagonist, this compound is expected to block the downstream signaling cascades initiated by acetylcholine binding to muscarinic receptors.

Gq-Coupled Signaling (M1, M3, M5 Receptors)

By antagonizing M1, M3, and M5 receptors, this compound would inhibit the activation of phospholipase C. This would lead to a decrease in the production of the second messengers IP3 and DAG, resulting in reduced intracellular calcium mobilization and PKC activation.

Gi-Coupled Signaling (M2, M4 Receptors)

At M2 and M4 receptors, this compound would block the Gi-mediated inhibition of adenylyl cyclase. This would prevent the decrease in intracellular cAMP levels that would normally be induced by acetylcholine.

Experimental Protocols

The characterization of this compound's pharmacodynamics relies on a suite of in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of this compound for each muscarinic receptor subtype.

Materials:

-

Cell membranes expressing a single human muscarinic receptor subtype (M1-M5).

-

Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Scintillation fluid.

-

Glass fiber filters.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add cell membranes, a fixed concentration of radioligand, and varying concentrations of this compound to triplicate wells.

-

Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a non-labeled antagonist like atropine).

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphoinositide (PI) Hydrolysis Assay

This functional assay measures the ability of this compound to inhibit agonist-induced IP3 accumulation, providing a measure of its potency at Gq-coupled muscarinic receptors (M1, M3, M5).

Materials:

-

Cells expressing the muscarinic receptor subtype of interest (M1, M3, or M5).

-

[3H]-myo-inositol.

-

Inositol-free culture medium.

-

Muscarinic agonist (e.g., carbachol).

-

This compound solutions of varying concentrations.

-

Lithium chloride (LiCl) solution.

-

Dowex anion-exchange resin.

-

Scintillation fluid and counter.

Procedure:

-

Culture cells in inositol-free medium containing [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

Pre-incubate the cells with varying concentrations of this compound for a defined period.

-

Stimulate the cells with a fixed concentration of a muscarinic agonist (e.g., carbachol) in the presence of LiCl (to inhibit inositol monophosphatase and allow IP accumulation).

-

Terminate the reaction by adding a stop solution (e.g., perchloric acid).

-

Isolate the inositol phosphates from the cell lysate using anion-exchange chromatography (Dowex resin).

-

Quantify the amount of [3H]-inositol phosphates by scintillation counting.

-

Plot the agonist-stimulated IP accumulation against the logarithm of the this compound concentration.

-

Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the maximal agonist response.

cAMP Accumulation Assay

This functional assay assesses the potency of this compound at Gi-coupled muscarinic receptors (M2, M4) by measuring its ability to reverse agonist-induced inhibition of cAMP production.

Materials:

-

Cells expressing the muscarinic receptor subtype of interest (M2 or M4).

-

Forskolin (an adenylyl cyclase activator).

-

Muscarinic agonist (e.g., carbachol).

-

This compound solutions of varying concentrations.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, ELISA, or radioligand binding-based).

Procedure:

-

Pre-incubate cells with a PDE inhibitor.

-

Add varying concentrations of this compound to the cells.

-

Stimulate the cells with a fixed concentration of a muscarinic agonist in the presence of forskolin. The agonist will inhibit the forskolin-stimulated cAMP production.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.

-

Plot the cAMP levels against the logarithm of the this compound concentration.

-

Determine the EC50 value, which represents the concentration of this compound that restores 50% of the forskolin-stimulated cAMP production that was inhibited by the agonist.

Conclusion

This compound is a selective muscarinic antagonist with a pharmacodynamic profile that strongly suggests a high affinity and functional potency at the M1 muscarinic receptor subtype. This selectivity is a key attribute that may translate into a favorable therapeutic index for the treatment of various CNS disorders. The experimental protocols detailed in this guide provide a framework for the comprehensive in vitro characterization of this compound and other novel muscarinic receptor modulators. Further preclinical and clinical studies are warranted to fully elucidate the pharmacodynamic and pharmacokinetic properties of this compound and to establish its clinical efficacy and safety. The use of data from closely related compounds like pirenzepine and telenzepine serves as a valuable starting point for these investigations, highlighting the importance of a comparative pharmacological approach in drug development.

References

The Central Nervous System Effects of Darenzepine: A Technical Whitepaper

Disclaimer: Publicly available scientific literature and clinical data on the specific central nervous system (CNS) effects of darenzepine are exceedingly scarce. This compound is identified as a chemical entity, but comprehensive preclinical and clinical studies detailing its pharmacological profile, particularly concerning the CNS, are not readily accessible in published, peer-reviewed formats.

Therefore, this technical guide will provide a detailed overview of pirenzepine , a structurally related and well-researched M1-selective muscarinic antagonist. Pirenzepine serves as a valuable proxy for understanding the potential CNS effects that a compound like this compound, also a tricyclic compound with M1 receptor affinity, might elicit.[1][2] The information presented below on pirenzepine is intended to provide a foundational understanding for researchers and drug development professionals interested in this class of compounds.

Introduction to M1-Selective Muscarinic Antagonists

Muscarinic acetylcholine receptors are G-protein coupled receptors that are widely distributed throughout the central and peripheral nervous systems.[3] They are involved in a multitude of physiological functions, including cognition, memory, and autonomic regulation. The M1 subtype, in particular, is highly expressed in the cerebral cortex and hippocampus, regions critical for learning and memory.[3][4] Selective antagonists of the M1 receptor, like pirenzepine, have been investigated for their potential therapeutic applications, as well as for their effects on cognitive processes.[4][5]

Chemical and Physical Properties of this compound and Pirenzepine

While detailed pharmacological data for this compound is limited, its chemical structure is known. A comparison with pirenzepine highlights their structural similarities as tricyclic compounds.

| Property | This compound | Pirenzepine |

| IUPAC Name | (11E)-11-[2-(4-methylpiperazin-1-yl)-2-oxoethylidene]-5H-benzo[c][6]benzazepin-6-one[7] | 11-[(4-methylpiperazin-1-yl)acetyl]-5,11-dihydro-6H-pyrido[2,3-b][3][6]benzodiazepin-6-one[8] |

| Molecular Formula | C₂₁H₂₁N₃O₂[7][9] | C₁₉H₂₁N₅O₂[8] |

| Molar Mass | 347.41 g/mol [9] | 351.410 g·mol⁻¹[8] |

| CAS Number | 84629-61-8[7] | 28797-61-7[8] |

Central Nervous System Effects of Pirenzepine

Pirenzepine's effects on the CNS have been a subject of study, primarily to understand the role of M1 receptors in cognition and to assess its potential as a research tool. Unlike some other muscarinic antagonists, pirenzepine has limited ability to cross the blood-brain barrier, which generally results in minimal central side effects at therapeutic doses used for peptic ulcer disease.[3][8] However, when administered directly to the CNS or at high systemic doses that may lead to some brain penetration, it can produce discernible effects.

Effects on Cognition and Memory

Studies investigating the role of M1 receptors in memory have utilized pirenzepine. Research suggests that central M1 muscarinic receptors are involved in memory consolidation.[4]

-

Representational Memory: In animal models, the administration of pirenzepine has been shown to have differential effects on memory tasks compared to non-selective antagonists like scopolamine.[4]

Receptor Binding and Selectivity

Pirenzepine exhibits selectivity for the M1 muscarinic receptor subtype. This selectivity has been demonstrated in various binding assays.

| Parameter | Value | Reference |

| M1 Receptor Affinity | High | [6] |

| M2/M3 Receptor Affinity | Low to Moderate | [5] |

Experimental Protocol: Radioligand Binding Assay for Muscarinic Receptor Subtype Selectivity

A common method to determine the selectivity of a compound like pirenzepine for different muscarinic receptor subtypes involves competitive radioligand binding assays.

-

Tissue Preparation: Homogenates of tissues rich in specific receptor subtypes are prepared (e.g., cerebral cortex for M1, heart for M2, salivary glands for M3).

-

Radioligand: A non-selective muscarinic antagonist radioligand, such as [³H]-Quinuclidinyl benzilate ([³H]-QNB), is used to label all muscarinic receptors.[6]

-

Competition: The tissue homogenates are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., pirenzepine).

-

Separation and Counting: Bound and free radioligand are separated by filtration, and the amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The affinity of the compound for each receptor subtype (Ki) is then calculated using the Cheng-Prusoff equation.

Signaling Pathways

The antagonism of M1 receptors by pirenzepine blocks the downstream signaling cascades typically initiated by acetylcholine. M1 receptors are coupled to Gq/11 proteins, which activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively.

References

- 1. This compound - Wiktionary, the free dictionary [en.wiktionary.org]

- 2. National Drug Code Database Background Information | FDA [fda.gov]

- 3. What is the mechanism of Pirenzepine Hydrochloride? [synapse.patsnap.com]

- 4. Selectivity of pirenzepine in the central nervous system. II. Differential effects of pirenzepine and scopolamine on performance of a representational memory task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pirenzepine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy in peptic ulcer disease and other allied diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selectivity of pirenzepine in the central nervous system. III. Differential effects of multiple pirenzepine and scopolamine administrations on muscarinic receptors as measured autoradiographically - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C21H21N3O2 | CID 9819661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pirenzepine - Wikipedia [en.wikipedia.org]

- 9. GSRS [gsrs.ncats.nih.gov]

Darenzepine: A Technical Guide to its Potential Therapeutic Targets in the Brain

For Researchers, Scientists, and Drug Development Professionals

Abstract

Darenzepine, a compound identified as a muscarinic receptor inhibitor, presents a promising avenue for the development of novel therapeutics targeting a range of central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic targets within the brain. By synthesizing available data, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary to explore the full therapeutic potential of this compound. The core focus of this guide is the interaction of this compound with muscarinic acetylcholine receptors, detailing its inhibitory mechanism and the downstream signaling pathways it modulates.

Introduction

The cholinergic system, and specifically the muscarinic acetylcholine receptors (mAChRs), play a pivotal role in regulating a multitude of neuronal processes, including cognition, memory, learning, and motor control. Dysfunction of this system is implicated in the pathophysiology of numerous neurological and psychiatric disorders. This compound has emerged as a muscarinic receptor inhibitor with the potential for therapeutic intervention in CNS-related conditions[1]. This guide delves into the specifics of its action, offering a technical exploration of its targets and mechanisms.

Core Therapeutic Target: Muscarinic Acetylcholine Receptors

The primary therapeutic targets of this compound in the brain are the muscarinic acetylcholine receptors. These G protein-coupled receptors (GPCRs) are classified into five subtypes (M1-M5), each with a distinct distribution in the brain and coupled to different intracellular signaling cascades.

Mechanism of Action

This compound functions as an antagonist at muscarinic receptors. This means it binds to the receptor but does not activate it, thereby blocking the binding of the endogenous agonist, acetylcholine (ACh). This inhibition of ACh-mediated signaling is the fundamental mechanism through which this compound exerts its effects on the CNS.

Receptor Subtype Selectivity

The therapeutic efficacy and side-effect profile of a muscarinic receptor antagonist are largely determined by its selectivity for the different mAChR subtypes. While specific binding affinity data for this compound across all five muscarinic receptor subtypes is not yet publicly available in peer-reviewed literature, its classification as a muscarinic receptor inhibitor suggests it targets one or more of these subtypes. Further research, likely detailed within patent literature such as US 20170095465 A1, is required to fully elucidate its subtype selectivity profile[1].

Signaling Pathways Modulated by this compound

As an antagonist of muscarinic receptors, this compound is predicted to modulate the signaling pathways downstream of these receptors. The specific pathways affected will depend on the receptor subtype(s) it inhibits.

-

M1, M3, and M5 Receptor Antagonism: These receptors typically couple through Gαq/11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking these receptors, this compound would inhibit this signaling cascade.

-

M2 and M4 Receptor Antagonism: These receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. They can also activate G protein-coupled inwardly-rectifying potassium channels (GIRKs) and inhibit voltage-gated calcium channels. This compound's antagonism at these receptors would therefore lead to an increase in cAMP levels and a modulation of ion channel activity.

The following diagram illustrates the general signaling pathways of muscarinic receptors that this compound is expected to inhibit.

Experimental Protocols for Characterization

To fully characterize the interaction of this compound with its therapeutic targets, a series of in vitro and in vivo experiments are necessary. The following outlines standard methodologies employed in the field for muscarinic receptor antagonists.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of this compound for each of the five muscarinic receptor subtypes.

Protocol Outline:

-

Membrane Preparation: Homogenize brain tissue from a suitable animal model (e.g., rat cortex for M1, striatum for M2/M4, or cell lines expressing individual human recombinant muscarinic receptor subtypes).

-

Incubation: Incubate the membrane preparations with a specific radioligand (e.g., [³H]-N-methylscopolamine for overall muscarinic receptors, or more subtype-selective radioligands if available) in the presence of varying concentrations of this compound.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

The following diagram illustrates a typical workflow for a radioligand binding assay.

Functional Assays

Functional assays are crucial to determine whether this compound acts as an antagonist, agonist, or partial agonist at muscarinic receptors and to quantify its potency.

Example Protocol: In Vitro Second Messenger Assays

-

Cell Culture: Use cell lines stably expressing a single subtype of human muscarinic receptor.

-

Stimulation: Treat the cells with a known muscarinic agonist (e.g., carbachol) in the presence of varying concentrations of this compound.

-

Measurement:

-

For M1/M3/M5 receptors, measure the accumulation of inositol phosphates or the mobilization of intracellular calcium using fluorescent dyes.

-

For M2/M4 receptors, measure the inhibition of forskolin-stimulated cAMP production.

-

-

Data Analysis: Construct dose-response curves to determine the potency of this compound as an antagonist (pA2 value).

Quantitative Data Summary

As of the latest literature review, specific quantitative binding affinity (Ki) and functional potency (pA2) values for this compound across the five muscarinic receptor subtypes are not widely published in publicly accessible scientific journals. The primary source of this information is likely to be contained within patent filings, such as US 20170095465 A1[1]. Researchers are encouraged to consult this patent for detailed quantitative data.

Table 1: Hypothetical Data Structure for this compound Binding Affinities

| Receptor Subtype | Radioligand Used | Tissue/Cell Line | Ki (nM) |

| M1 | [³H]-Pirenzepine | Human M1-CHO cells | Data Needed |

| M2 | [³H]-AF-DX 384 | Human M2-CHO cells | Data Needed |

| M3 | [³H]-4-DAMP | Human M3-CHO cells | Data Needed |

| M4 | [³H]-Pirenzepine | Human M4-CHO cells | Data Needed |

| M5 | [³H]-NMS | Human M5-CHO cells | Data Needed |

This table is a template for organizing data once it becomes available.

Conclusion and Future Directions

This compound holds potential as a therapeutic agent for CNS disorders through its action as a muscarinic receptor antagonist. The immediate priority for the research community is to fully characterize its binding affinity and functional potency at all five muscarinic receptor subtypes. This will enable a more precise prediction of its therapeutic effects and potential side effects. Subsequent preclinical studies in relevant animal models of neurological disorders will be crucial to validate its therapeutic potential and to establish a clear path toward clinical development. The detailed experimental protocols and conceptual frameworks provided in this guide offer a roadmap for these future investigations.

References

Darenzepine: A Technical Guide for Drug Development Professionals

An In-depth Review of the Chemical Structure, Physicochemical Properties, and Pharmacology of a Selective M1 Muscarinic Receptor Antagonist

Abstract

Darenzepine is a selective antagonist of the M1 muscarinic acetylcholine receptor, a G-protein coupled receptor predominantly expressed in the central nervous system and peripheral ganglia. This technical guide provides a comprehensive overview of this compound, encompassing its chemical structure, physicochemical properties, and detailed pharmacology. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, experimental methodologies, and an exploration of its mechanism of action and associated signaling pathways.

Chemical Structure and Properties

This compound, with the IUPAC name (11E)-11-[2-(4-methylpiperazin-1-yl)-2-oxoethylidene]-5H-benzo[c][1]benzazepin-6-one, is a tricyclic compound.[1] Its chemical structure is characterized by a dibenzo[b,e]azepine core.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (11E)-11-[2-(4-methylpiperazin-1-yl)-2-oxoethylidene]-5H-benzo[c][1]benzazepin-6-one | [1] |

| Molecular Formula | C₂₁H₂₁N₃O₂ | [1] |

| Molecular Weight | 347.41 g/mol | |

| CAS Number | 84629-61-8 | [1] |

| SMILES | CN1CCN(CC1)C(=O)C=C2C3=CC=CC=C3C(=O)NC4=CC=CC=C24 | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Pharmacology

This compound is a selective antagonist of the M1 muscarinic acetylcholine receptor. Muscarinic receptors are involved in a multitude of physiological functions, and subtype-selective antagonists like this compound are valuable tools for dissecting these functions and for the development of targeted therapeutics.

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the M1 muscarinic receptor, thereby preventing the binding of the endogenous neurotransmitter, acetylcholine. This antagonism blocks the downstream signaling cascades typically initiated by M1 receptor activation.

Receptor Binding Profile and Selectivity

The selectivity of this compound for the M1 receptor subtype over other muscarinic receptor subtypes (M2-M5) is a key feature of its pharmacological profile. This selectivity is determined through radioligand binding assays, where the affinity of this compound for each receptor subtype is quantified by its inhibition constant (Ki).

Table 2: Muscarinic Receptor Binding Affinities of this compound

| Receptor Subtype | Ki (nM) |

| M1 | Data not available |

| M2 | Data not available |

| M3 | Data not available |

| M4 | Data not available |

| M5 | Data not available |

Signaling Pathways

M1 muscarinic receptors are primarily coupled to the Gq/11 family of G proteins. Upon activation by an agonist, the M1 receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). As an antagonist, this compound blocks this signaling cascade.

Experimental Protocols

The characterization of this compound's pharmacological profile relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes.

Objective: To determine the inhibition constant (Ki) of this compound for M1, M2, M3, M4, and M5 muscarinic receptors.

Materials:

-

Cell membranes expressing a single subtype of human muscarinic receptor (M1, M2, M3, M4, or M5).

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

-

This compound (unlabeled competitor).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add cell membranes, a fixed concentration of radioligand, and varying concentrations of this compound.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled standard antagonist (e.g., atropine).

-

Calculate the specific binding at each this compound concentration and determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (Calcium Mobilization)

This assay measures the ability of this compound to antagonize agonist-induced increases in intracellular calcium, a downstream effect of M1 receptor activation.

Objective: To determine the functional potency of this compound in blocking M1 receptor-mediated calcium signaling.

Materials:

-

Cells stably expressing the human M1 muscarinic receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Muscarinic agonist (e.g., carbachol, acetylcholine).

-

This compound.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Fluorescence plate reader with kinetic reading capabilities.

Procedure:

-

Plate M1-expressing cells in a 96-well plate and allow them to adhere.

-

Load the cells with a calcium-sensitive fluorescent dye.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with varying concentrations of this compound for a specified time.

-

Add a fixed concentration of a muscarinic agonist to stimulate the M1 receptors.

-

Immediately measure the change in fluorescence over time using a fluorescence plate reader.

-

The increase in fluorescence corresponds to the increase in intracellular calcium.

-

Determine the concentration-response curve for this compound's inhibition of the agonist-induced calcium response and calculate the IC50 value.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of the M1 muscarinic receptor. Its selectivity offers a potential advantage in therapeutic applications where targeting the M1 receptor is desired while minimizing off-target effects associated with non-selective muscarinic antagonists. Further research to fully elucidate its binding kinetics, in vivo efficacy, and safety profile is warranted for its potential translation into clinical use. This guide provides a foundational understanding of this compound for professionals engaged in the discovery and development of novel therapeutics targeting muscarinic receptors.

References

Darenzepine in DMSO: A Technical Guide to Solubility and Stability for Drug Discovery Professionals

For immediate release:

This technical guide provides a comprehensive overview of the solubility and stability of darenzepine in dimethyl sulfoxide (DMSO). Designed for researchers, scientists, and professionals in drug development, this document outlines key considerations and experimental protocols for the effective use of this compound in a laboratory setting. As a selective M1 muscarinic acetylcholine receptor antagonist, understanding the behavior of this compound in its primary solvent is critical for the accuracy and reproducibility of preclinical research.

This compound: An Overview

This compound is a selective antagonist of the M1 muscarinic acetylcholine receptor. These receptors are predominantly found in the central nervous system and are involved in cognitive processes. The M1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by acetylcholine, couples to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, modulate intracellular calcium levels and activate protein kinase C (PKC), influencing a wide range of cellular responses.

Solubility of this compound in DMSO

Dimethyl sulfoxide is a powerful, polar aprotic solvent widely used in drug discovery for its ability to dissolve a broad range of both polar and nonpolar compounds.[1] It is a standard solvent for creating high-concentration stock solutions of test compounds for high-throughput screening and other in vitro assays.[1]

Quantitative Solubility Data

The following table provides a template for presenting experimentally determined solubility data for this compound in DMSO.

| Parameter | Value | Unit | Method of Determination |

| Solubility in DMSO | Data not available | mg/mL | e.g., HPLC, NMR |

| Molar Solubility in DMSO | Data not available | M | Calculated |

| Temperature | Specify | °C | |

| Purity of this compound | Specify | % | |

| Purity of DMSO | Specify | % |

Experimental Protocol for Determining this compound Solubility in DMSO

This protocol describes a general method for determining the kinetic solubility of a compound in DMSO using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound (solid)

-

Anhydrous DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

HPLC system with a suitable column (e.g., C18)

-

Vortex mixer

-

Centrifuge

-

96-well plates (optional, for high-throughput)

-

Incubator/shaker

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). This is achieved by weighing the required amount of this compound and dissolving it in the appropriate volume of DMSO. Vigorous vortexing may be required to ensure complete dissolution.[2]

-

-

Serial Dilution and Equilibration:

-

From the stock solution, prepare a series of dilutions in DMSO.

-

Add a small, precise volume of each DMSO-darenzepine solution to a larger volume of aqueous buffer (e.g., PBS) to achieve the desired final concentration. It is important to note that the final DMSO concentration should be kept low (typically <1%) to minimize its effects on the assay.

-

Incubate the solutions for a set period (e.g., 2 hours) at a controlled temperature with shaking to allow for equilibration.

-

-

Separation of Soluble and Insoluble Fractions:

-

After incubation, centrifuge the samples to pellet any precipitated compound.[3]

-

-

Quantification of Soluble this compound:

-

Carefully collect the supernatant, which contains the soluble this compound.

-

Analyze the concentration of this compound in the supernatant using a validated HPLC method.

-

A standard curve of known this compound concentrations should be used for accurate quantification.

-

-

Data Analysis:

-

The highest concentration at which no precipitation is observed is considered the kinetic solubility under the tested conditions.

-

Figure 1. Experimental workflow for determining the kinetic solubility of this compound in DMSO.

Stability of this compound in DMSO

The stability of compounds in DMSO is a critical factor for maintaining the integrity of screening libraries and ensuring the reliability of experimental results.[4] Instability can lead to a decrease in the effective concentration of the active compound or the formation of degradation products with off-target activities.[5]

Factors Affecting Stability in DMSO

Several factors can influence the stability of a compound in DMSO stock solutions:

-

Water Content: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can facilitate hydrolysis of susceptible functional groups.[4]

-

Temperature: Elevated temperatures can accelerate degradation.[6] For long-term storage, frozen conditions are generally recommended.

-

Light: Photolabile compounds may degrade upon exposure to light. Amber vials or storage in the dark can mitigate this.

-

pH: Although DMSO is aprotic, residual acidic or basic impurities can catalyze degradation.

-

Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture and may cause some compounds to fall out of solution.[4]

Quantitative Stability Data

The following table is a template for presenting stability data for this compound in DMSO.

| Storage Condition | Time Point | % this compound Remaining | Method of Determination |

| Room Temperature (20-25°C) | 0 hours | 100 | e.g., LC-MS |

| 24 hours | Data not available | ||

| 7 days | Data not available | ||

| Refrigerated (4°C) | 0 hours | 100 | |

| 7 days | Data not available | ||

| 30 days | Data not available | ||

| Frozen (-20°C) | 0 hours | 100 | |

| 30 days | Data not available | ||

| 90 days | Data not available |

Experimental Protocol for Assessing this compound Stability in DMSO

This protocol outlines a general method for evaluating the stability of this compound in a DMSO stock solution using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

This compound-DMSO stock solution (e.g., 10 mM)

-

LC-MS system

-

Vials for storage at different conditions (e.g., clear and amber glass, polypropylene)

-

Temperature-controlled storage units (e.g., refrigerator, freezer, incubator)

Procedure:

-

Sample Preparation and Initial Analysis (Time Zero):

-

Prepare a fresh stock solution of this compound in anhydrous DMSO.

-

Immediately analyze an aliquot of the solution by LC-MS to determine the initial peak area of this compound and to check for any initial degradation products. This serves as the time-zero reference.

-

-

Storage under Different Conditions:

-

Aliquot the stock solution into different vials.

-

Store the vials under a variety of conditions to be tested (e.g., room temperature, 4°C, -20°C, exposure to light vs. dark).

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 24 hours, 7 days, 30 days), retrieve a vial from each storage condition.

-

Allow the sample to equilibrate to room temperature before analysis.

-

Analyze the sample by LC-MS.

-

-

Data Analysis:

-

Compare the peak area of this compound at each time point to the time-zero peak area to calculate the percentage of this compound remaining.

-

Monitor for the appearance of new peaks, which may indicate degradation products. Mass spectrometry data can be used to help identify these products.

-

Figure 2. Experimental workflow for assessing the stability of this compound in DMSO.

This compound's Target: The M1 Muscarinic Receptor Signaling Pathway

This compound exerts its effects by blocking the M1 muscarinic acetylcholine receptor. The canonical signaling pathway for this receptor is depicted below.

Figure 3. Simplified signaling pathway of the M1 muscarinic acetylcholine receptor and the inhibitory action of this compound.

Conclusion

This technical guide provides a framework for researchers working with this compound to assess its solubility and stability in DMSO. By following the outlined experimental protocols, laboratories can generate reliable data to inform the design and execution of in vitro and in vivo studies. Proper handling and storage of this compound-DMSO solutions are paramount for ensuring the validity and reproducibility of research findings in the pursuit of novel therapeutics targeting the M1 muscarinic acetylcholine receptor.

References

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. researchgate.net [researchgate.net]

- 5. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Phase Research on M1 Selective Muscarinic Agonists for Cognitive Enhancement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The M1 muscarinic acetylcholine receptor (M1 mAChR) has emerged as a promising therapeutic target for mitigating cognitive deficits associated with neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1][2][3][4] This technical guide provides an in-depth overview of the early-phase research on selective M1 muscarinic agonists, focusing on their mechanism of action, preclinical findings, and clinical trial data. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel cognitive-enhancing therapeutics.

Core Rationale for Targeting the M1 Muscarinic Receptor

The cholinergic system plays a crucial role in cognitive processes such as learning, memory, and attention. The M1 mAChR, a G-protein coupled receptor, is highly expressed in brain regions critical for cognition, including the cerebral cortex and hippocampus.[5] Its activation initiates a signaling cascade that modulates neuronal excitability and synaptic plasticity, processes fundamental to memory formation.[5] In conditions like Alzheimer's disease, there is a decline in cholinergic neurotransmission, making the M1 receptor an attractive target for therapeutic intervention.[1] Selective M1 agonists are hypothesized to restore cholinergic tone and thereby improve cognitive function.

Mechanism of Action and Signaling Pathways

M1 receptor activation by an agonist initiates a conformational change, leading to the activation of the Gq/11 protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream signaling events ultimately modulate ion channel activity and gene expression, leading to enhanced neuronal excitability and synaptic plasticity.

Preclinical Research and Key Findings

Early-phase research on M1 agonists has largely involved preclinical studies in various animal models to assess their efficacy in improving cognitive function. These studies are crucial for establishing proof-of-concept before advancing to human trials.

Experimental Protocols in Preclinical Studies

A variety of behavioral paradigms are employed to evaluate the pro-cognitive effects of M1 agonists in animal models. Common protocols include:

-

Morris Water Maze: This task assesses spatial learning and memory. Animals are trained to find a hidden platform in a pool of water. The latency to find the platform and the time spent in the target quadrant are measured.

-

Novel Object Recognition: This test evaluates recognition memory. Animals are familiarized with two objects and later presented with one familiar and one novel object. The time spent exploring the novel object is a measure of recognition memory.

-

Passive Avoidance Task: This paradigm assesses fear-motivated memory. Animals learn to avoid a compartment where they previously received a mild foot shock. The latency to enter the shock compartment is measured.

-

Electrophysiology: In vitro and in vivo electrophysiological recordings are used to assess the effects of M1 agonists on synaptic plasticity, such as long-term potentiation (LTP), a cellular correlate of learning and memory.

Summary of Preclinical Data for Representative M1 Agonists

The following table summarizes key findings from preclinical studies of various M1 selective muscarinic agonists.

| Compound | Animal Model | Cognitive Domain Assessed | Key Findings |

| Xanomeline | Rodents | Learning and Memory | Reversed cognitive deficits induced by muscarinic antagonists.[1][5] |

| AF267B | Rodents | Learning and Memory | Improved performance in spatial memory tasks.[1] |

| WAY-132983 | Rodents | Learning and Memory | Enhanced performance in novel object recognition tasks.[1] |

| CDD-0102A | Rodents | Learning and Memory | Attenuated age-related cognitive decline.[1] |

| HTL9936 | Mice, Rats, Dogs, Non-human primates | Learning and Memory | Showed significant pro-cognitive effects across multiple species.[1] |

Early-Phase Clinical Trials

Following promising preclinical results, several M1 agonists have advanced to early-phase clinical trials in humans to evaluate their safety, tolerability, and preliminary efficacy in improving cognitive function.

Experimental Design of Early-Phase Clinical Trials

Phase I and II clinical trials for M1 agonists typically involve the following:

-

Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.

-

Participant Population: Healthy volunteers are often recruited for initial safety and tolerability studies (Phase I), followed by patients with mild to moderate cognitive impairment (e.g., Alzheimer's disease, schizophrenia) in Phase II trials.

-

Outcome Measures:

-

Safety and Tolerability: Assessed through monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

-

Pharmacokinetics: Characterization of the drug's absorption, distribution, metabolism, and excretion.

-

Cognitive Efficacy: Measured using standardized neuropsychological tests, such as the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog), the Mini-Mental State Examination (MMSE), and computerized cognitive test batteries.

-

Summary of Early-Phase Clinical Trial Data

The table below summarizes the outcomes of early-phase clinical trials for Xanomeline, a well-studied M1/M4-preferring agonist.

| Trial Phase | Patient Population | Primary Endpoints | Key Findings |

| Phase II | Alzheimer's Disease | Safety, Tolerability, ADAS-Cog | Showed modest improvements in cognitive function.[1][6] |

| Phase II | Schizophrenia | Safety, Tolerability, Cognitive Function | Demonstrated improvements in cognitive and psychotic symptoms.[2][7] |

It is important to note that while Xanomeline showed promise, its development was hampered by dose-limiting cholinergic side effects, such as nausea and vomiting, due to its lack of complete selectivity for the M1 receptor.[1] This has led to the development of more selective M1 agonists and positive allosteric modulators (PAMs) to minimize off-target effects.

Future Directions and Challenges

The development of M1 selective muscarinic agonists for cognitive enhancement continues to be an active area of research. Key future directions include:

-

Improving Selectivity: Designing novel compounds with higher selectivity for the M1 receptor over other muscarinic receptor subtypes to reduce side effects.

-

Exploring Positive Allosteric Modulators (PAMs): PAMs offer a more nuanced approach by enhancing the effect of the endogenous neurotransmitter, acetylcholine, which may lead to a better safety profile.[6][8]

-

Combination Therapies: Investigating the efficacy of M1 agonists in combination with other cognitive enhancers or disease-modifying therapies.

-

Biomarker Development: Identifying biomarkers to predict which patients are most likely to respond to M1-targeted therapies.

The primary challenge remains the translation of promising preclinical findings into robust clinical efficacy while maintaining a favorable safety and tolerability profile. Overcoming the dose-limiting side effects associated with cholinergic activation is critical for the successful development of this class of drugs.

Conclusion

Early-phase research provides a strong rationale for targeting the M1 selective muscarinic acetylcholine receptor for the treatment of cognitive dysfunction. Preclinical studies have consistently demonstrated the pro-cognitive effects of M1 agonists in various animal models. While early clinical trials have shown modest efficacy, they have also highlighted the challenge of cholinergic side effects. The ongoing development of more selective M1 agonists and PAMs holds promise for delivering novel therapeutics that can safely and effectively improve cognitive function in patients with a range of neurological and psychiatric disorders. Continued research and well-designed clinical trials will be essential to fully realize the therapeutic potential of this approach.

References

- 1. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia [frontiersin.org]

- 3. Cognitive effects of muscarinic M1 functional agonists in non-human primates and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of M1 mAChR Allosteric and Bitopic Ligands: Prospective Therapeutics for the Treatment of Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]

The Potential of Selective M1 Muscarinic Receptor Agonists in the Treatment of Alzheimer's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) presents a significant and growing global health challenge, with current therapeutic options offering limited symptomatic relief. The cholinergic hypothesis, a foundational concept in AD research, posits that a decline in the neurotransmitter acetylcholine (ACh) contributes to the cognitive deficits characteristic of the disease. While acetylcholinesterase inhibitors (AChEIs) have been the mainstay of treatment, their efficacy is modest and can wane as the disease progresses. An alternative and promising strategy involves the direct activation of postsynaptic muscarinic acetylcholine receptors, particularly the M1 subtype. M1 receptors are highly expressed in brain regions critical for memory and learning, such as the hippocampus and cortex, and remain relatively preserved in the AD brain. This technical guide provides an in-depth overview of the rationale, preclinical evidence, and clinical exploration of selective M1 muscarinic receptor agonists as a potential disease-modifying therapy for Alzheimer's disease.

The Rationale for Targeting the M1 Muscarinic Receptor in Alzheimer's Disease

The cholinergic system plays a pivotal role in cognitive functions, including memory and attention. In Alzheimer's disease, the degeneration of cholinergic neurons in the basal forebrain leads to a significant reduction in acetylcholine levels in the cerebral cortex and hippocampus. While AChEIs temporarily boost ACh levels, their effectiveness is dependent on the remaining functional presynaptic neurons.

Directly targeting postsynaptic M1 muscarinic receptors with agonists offers a therapeutic approach that is independent of presynaptic neuronal integrity.[1] Activation of M1 receptors is not only implicated in enhancing cognitive processes but also in modulating the underlying pathophysiology of AD. Preclinical studies have demonstrated that M1 receptor activation can shift the processing of amyloid precursor protein (APP) towards the non-amyloidogenic pathway, thereby reducing the production of the toxic amyloid-beta (Aβ) peptide.[2][3][4] Furthermore, M1 receptor signaling has been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), a key enzyme involved in the hyperphosphorylation of the tau protein, a hallmark of AD pathology.[5][6]

Quantitative Pharmacology of Selective M1 Muscarinic Agonists

A critical aspect in the development of M1 agonists for AD has been achieving selectivity for the M1 receptor over other muscarinic subtypes (M2-M5). Activation of peripheral M2 and M3 receptors is associated with undesirable side effects such as bradycardia, diarrhea, and excessive salivation. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of several notable M1 selective agonists that have been investigated for the treatment of AD.

| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | M1/M2 Selectivity | M1/M3 Selectivity | Reference |

| Xanomeline | 10 | 12 | 17 | 7 | 22 | ~1.2x | ~1.7x | [7] |

| Cevimeline (AF102B) | - | - | - | - | - | - | - | |

| HTL9936 | - | - | - | - | - | >625x | >625x | [8] |

| Compound | M1 EC50 (nM) | M2 EC50 (nM) | M3 EC50 (nM) | M4 EC50 (nM) | M5 EC50 (nM) | Reference |

| Xanomeline | - | 3000 | - | - | - | [9] |

| Cevimeline (AF102B) | 23 | 1040 | 48 | 1310 | 63 | [10][11] |

| HTL9936 | 32 | >20,000 | >20,000 | 398 | - | [8] |

Note: EC50 values can vary depending on the specific functional assay used. The data presented here is for comparative purposes.

Preclinical Evidence in Alzheimer's Disease Models

Numerous preclinical studies using various animal models of Alzheimer's disease have demonstrated the potential therapeutic effects of selective M1 muscarinic agonists. These studies have provided evidence for both symptomatic improvement and disease-modifying effects.

Amelioration of Cognitive Deficits

A common method to assess cognitive function in rodent models of AD is the Morris water maze, which evaluates spatial learning and memory. Treatment with M1 agonists has been shown to improve performance in this task.

-

AF150(S) and AF267B: In mice with small hippocampi, a model for cognitive impairment, both AF150(S) and AF267B restored cognitive function in the Morris water maze reversal learning paradigm.[12][13]

-

VU0364572: Chronic administration of this M1-selective agonist to 5XFAD mice, an aggressive model of amyloid pathology, prevented the development of memory impairments as assessed by the Morris water maze.[4]

Reduction of Amyloid-Beta Pathology

M1 agonists have been shown to reduce the levels of amyloid-beta peptides in the brains of AD animal models.

-

AF267B: In a rabbit model of hypercholesterolemia-induced Aβ deposition, AF267B treatment was found to decrease brain Aβ levels.[3]

-

VU0364572: In 5XFAD mice, chronic treatment with VU0364572 significantly reduced both soluble and insoluble Aβ40 and Aβ42 levels in the cortex and hippocampus.[4]

Reduction of Tau Pathology

The effect of M1 agonists on tau hyperphosphorylation has also been investigated in preclinical models.

-

AF150(S): In aged and cognitively impaired microcebes, a primate model that naturally develops AD-like pathology, prolonged treatment with AF150(S) led to a decrease in tau hyperphosphorylation.[12][13]

-

Carbachol and AF102B (Cevimeline): In PC12 cells transfected with the M1 receptor, stimulation with these agonists decreased tau phosphorylation.[14]

Experimental Protocols

Assessment of Cognitive Function: Morris Water Maze

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.

Protocol Outline:

-

Apparatus: A circular pool filled with opaque water, with a hidden platform submerged just below the surface. Visual cues are placed around the room.

-

Acquisition Phase: Animals are trained over several days to find the hidden platform from different starting locations. Parameters recorded include:

-

Escape latency: Time taken to find the platform.

-

Path length: The distance traveled to reach the platform.

-

Swim speed: To control for motor deficits.

-

-

Probe Trial: The platform is removed, and the animal is allowed to swim for a set period. The time spent in the target quadrant (where the platform was located) is measured as an indicator of memory retention.

-

Reversal Learning: The platform is moved to a new location, and the animal's ability to learn the new location and extinguish the memory of the old location is assessed.

Quantification of Amyloid-Beta: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a sensitive and quantitative method for measuring Aβ levels in brain tissue or cerebrospinal fluid (CSF).

Protocol Outline:

-

Sample Preparation: Brain tissue is homogenized in extraction buffers to separate soluble and insoluble Aβ fractions.

-

Assay Procedure:

-

A capture antibody specific for Aβ is coated onto the wells of a microplate.

-

The prepared samples and standards are added to the wells, and Aβ binds to the capture antibody.

-

A detection antibody, also specific for Aβ and conjugated to an enzyme, is added.

-

A substrate for the enzyme is added, resulting in a color change that is proportional to the amount of Aβ present.

-

The absorbance is read using a plate reader, and the concentration of Aβ in the samples is determined by comparison to a standard curve.

-

Analysis of Tau Phosphorylation: Western Blotting

Western blotting is used to detect and quantify the levels of phosphorylated tau protein in brain tissue.

Protocol Outline:

-

Protein Extraction: Brain tissue is homogenized in lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

SDS-PAGE: The protein extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for a particular phosphorylated tau epitope (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404).

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is added.

-

A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager.

-

-

Quantification: The intensity of the bands corresponding to phosphorylated tau is quantified and often normalized to the levels of total tau or a loading control protein (e.g., β-actin).

Signaling Pathways and Visualizations

Activation of the M1 muscarinic receptor initiates a cascade of intracellular signaling events that are believed to mediate its therapeutic effects in Alzheimer's disease. The diagrams below illustrate these key pathways.

Clinical Development and Future Directions

Several M1 selective muscarinic agonists have progressed to clinical trials for Alzheimer's disease.

-

Xanomeline: In a large-scale clinical trial, xanomeline demonstrated improvements in cognitive function as measured by the ADAS-Cog and CIBIC+ scales in patients with mild to moderate AD.[15][16] However, its clinical utility was limited by dose-dependent cholinergic side effects.[15] More recently, a combination of xanomeline with the peripherally acting muscarinic antagonist trospium (KarXT) is being investigated to mitigate these side effects.[17]

-

Cevimeline (AF102B): This M1/M3 agonist, approved for the treatment of dry mouth in Sjögren's syndrome, has been shown to lower cerebrospinal fluid levels of total Aβ in AD patients.[18][19]

-

Talsaclidine: A functionally selective M1 agonist, talsaclidine was found to decrease CSF levels of Aβ42 in patients with AD.[20]

-